1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]” is a chemical compound. Its molecular formula is C14H9NO2 . It is also known by other names such as 1H-Indole-2,3-dione, 1-phenyl-; 1-Phenyl-indole-2,3-dione; 1-Phenylisatin; N-Phenylisatin .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The interaction energy values decreased with the increase of the equilibrium distance of the cation from the oxygen atoms of the carbonyl group or the geometric center of the phenyl ring .Physical and Chemical Properties Analysis
The molecular weight of “1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]” is 223.2268 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Antiplatelet Activity
A series of indole-based aryl(aroyl)hydrazone analogs were synthesized, showcasing the utility of such compounds in medicinal chemistry. Notably, one derivative exhibited potent antiplatelet activity, comparable to indomethacin, highlighting the potential of these compounds in therapeutic applications. The study also confirmed the minimal cytotoxic effects on platelet cells, suggesting a favorable safety profile for these derivatives (Tehrani et al., 2015).
Fischer Indole Synthesis
A palladium-catalyzed method for preparing indoles, including those derived from N-aryl benzophenone hydrazones, was developed. This methodology facilitates the synthesis of a diverse set of indoles from simple precursors, showcasing the versatility of hydrazone derivatives in synthetic organic chemistry (Wagaw et al., 1999).
Antimicrobial Properties
Phenylazo indole dyes, synthesized from various indole derivatives, exhibited notable antimicrobial activity. This study underscores the potential of indole-hydrazone compounds in developing new antimicrobial agents (Seferoğlu et al., 2013).
Photolytic Behavior
The photolytic behavior of 1H-indole-2,3-dione hydrazone derivatives was studied, revealing their potential as UV absorbers. This research suggests applications in pharmaceutical and cosmetic industries, where UV protection is crucial (Dimitrijević et al., 2016).
Biologically Potent Complexes
Research into indole-2,3-dione derivatives led to the synthesis of novel compounds with significant antimicrobial activity. These findings highlight the potential of these derivatives in creating eco-friendly fungicides and bactericides, offering a new avenue for pharmaceutical development (Singh & Nagpal, 2005).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to interfere with glucose metabolism , which is closely related to ATP levels .
Pharmacokinetics
It is known that the pharmacokinetic profiles of indole derivatives are generally favorable for oral drug administration .
Result of Action
It has been found that some indole derivatives can control cell apoptosis and have protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Action Environment
It is known that the bioavailability and efficacy of indole derivatives can be influenced by various factors, including the physical and chemical properties of the compound, the physiological condition of the organism, and the presence of other substances .
Properties
IUPAC Name |
3-[(3,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-14(22)12-15(11-13)23-24-19-17-8-4-5-9-18(17)25(20(19)26)16-6-2-1-3-7-16/h1-12,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYELTGJXQQLHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172177 |
Source
|
Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-75-0 |
Source
|
Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.